2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate
Description
Contextualization within Acrylate (B77674) Monomer Chemistry
Acrylate monomers are a versatile class of chemical compounds characterized by a vinyl group attached to a carbonyl carbon. rsc.org This structure allows them to readily undergo polymerization, a process that links individual monomer units into long polymer chains. rsc.org The polymerization can be initiated by various methods, including heat, light, or chemical initiators, and proceeds via a chain-growth mechanism. researchgate.net
The properties of the resulting polyacrylate can be finely tuned by modifying the ester group of the monomer. gatech.edu For instance, monomers with long, linear alkyl chains tend to form soft, flexible polymers, while those with bulky or aromatic side groups, such as 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate, can lead to polymers with increased rigidity and thermal stability. gatech.edunih.gov The incorporation of functional groups within the monomer structure can also impart specific functionalities to the polymer, such as photosensitivity or enhanced adhesive properties. documentsdelivered.comnih.gov
Significance in Polymer and Materials Science
The true significance of this compound lies in the unique properties conferred by its biphenyl (B1667301) side group. Biphenyl moieties are known to be mesogenic, meaning they can promote the formation of liquid-crystalline phases in polymers. nih.gov This property is of great interest for applications in optical devices and displays. Furthermore, the presence of the aromatic rings in the biphenyl group can lead to π-π stacking interactions between polymer chains, which can act as physical crosslinks, enhancing the mechanical strength and thermal stability of the material. nih.gov
The incorporation of biphenyl groups into acrylate polymers has been shown to result in materials with a high refractive index. rsc.orgresearchgate.net High refractive index polymers are crucial for the fabrication of advanced optical components, such as microlenses, image sensors, and more efficient light-emitting diodes (LEDs). researchgate.netuni-marburg.de The bulky nature of the biphenyl group can also influence the polymer's glass transition temperature and other thermomechanical properties. gatech.edu
Industrially, this compound finds use as a photosensitive chemical, as well as in the manufacturing of printing inks and adhesives. nih.gov This suggests its role in formulations that are cured using ultraviolet (UV) light, a process known as photopolymerization. researchgate.netnih.gov
Overview of Research Trajectories
Current research involving monomers similar to this compound is focused on several key areas. A primary trajectory is the development of polymers with enhanced optical properties. This includes the synthesis of polymers with a high refractive index and low birefringence for use in optical applications. rsc.orgresearchgate.net The liquid-crystalline properties of biphenyl-containing polymers are also an active area of investigation, with studies focusing on the influence of spacer length and chiral groups on the resulting liquid-crystal behavior. researchgate.net
Another significant research direction is the exploration of the mechanical properties of polymers derived from biphenyl-containing acrylates. nih.gov Researchers are investigating how the non-covalent interactions from π-π stacking of the biphenyl groups can be used to create self-healing or shape-memory materials. gatech.edunih.gov The synthesis of crosslinked polymers with biphenyl moieties is being explored to create materials with tailored mechanical strength and thermal stability. nih.gov
Furthermore, the synthesis of novel acrylate monomers with complex aromatic side groups continues to be a focus, with the aim of creating materials with unique combinations of properties for advanced applications. mdpi.com The photopolymerization kinetics of such monomers are also of interest, as this is a key factor in their industrial application in coatings and adhesives. nih.gov
Properties
IUPAC Name |
2-(2-phenylphenoxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-17(18)20-13-12-19-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQKPWSBFZARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72009-86-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-([1,1′-biphenyl]-2-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72009-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID601320423 | |
| Record name | 2-(2-phenylphenoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-([1,1'-biphenyl]-2-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
72009-86-0, 91442-24-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-([1,1'-biphenyl]-2-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-phenylphenoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-2-ol, ethoxylated, esters with acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.735 | |
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Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Pathways to 2-([1,1'-Biphenyl]-2-yloxy)ethyl Acrylate (B77674)
The creation of the target molecule, 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate, hinges on the formation of an ester linkage between the precursor alcohol, 2-([1,1'-Biphenyl]-2-yloxy)ethanol, and an acrylic acid source. Several established esterification methods can be employed for this purpose.
The most prevalent industrial method for producing acrylate esters is the direct, acid-catalyzed esterification of acrylic acid with the corresponding alcohol. nih.govwikipedia.org In this case, 2-([1,1'-Biphenyl]-2-yloxy)ethanol is reacted with acrylic acid in the presence of a strong acid catalyst.
Reaction Scheme: C₁₅H₁₆O₂ + C₃H₄O₂ ⇌ C₁₇H₁₆O₃ + H₂O
Common catalysts for this type of reaction include sulfuric acid, p-toluenesulfonic acid (PTSA), and sulfonic acid functionalized cation-exchange resins. nih.govgoogle.com To drive the equilibrium towards the product side, the water formed during the reaction is typically removed continuously using a Dean-Stark apparatus. google.com Polymerization inhibitors, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ) or hydroquinone itself, are crucial additives to prevent the acrylate monomer from polymerizing under the heated reaction conditions. nih.gov
Optimization of this process involves careful control of several parameters to maximize yield and purity while minimizing side reactions.
Table 1: Key Parameters for Esterification Optimization
| Parameter | Objective | Typical Conditions & Considerations |
| Reactant Ratio | Maximize conversion of the alcohol. | A slight excess of acrylic acid is often used. |
| Catalyst Loading | Achieve a reasonable reaction rate. | Typically 1% or less based on the total reactant weight. google.com |
| Temperature | Balance reaction rate and side reactions. | Reflux temperatures (e.g., 120-130°C) are common. google.com |
| Inhibitor Conc. | Prevent premature polymerization. | Concentrations range from tens to hundreds of ppm. nih.gov |
| Water Removal | Shift equilibrium to favor ester formation. | Azeotropic distillation with a solvent like toluene (B28343) is effective. google.com |
An alternative to direct esterification that can lead to products with higher purity and lower viscosity is the use of an ester exchange reaction, also known as transesterification. toagoseiamerica.com This method avoids the use of strong acid catalysts and the production of water, which can simplify purification. wikipedia.orgtoagoseiamerica.com For instance, a lower-boiling acrylate ester like methyl acrylate could be reacted with 2-([1,1'-Biphenyl]-2-yloxy)ethanol in the presence of a specific catalyst, such as a titanium alkoxide or an organotin compound, to yield the desired product and methanol. wikipedia.org
An important alternative to acid-catalyzed esterification is the reaction of the precursor alcohol with acryloyl chloride. wikipedia.org This method is often preferred for laboratory-scale syntheses as it is typically faster and proceeds at lower temperatures, although it requires the use of a base to neutralize the hydrochloric acid byproduct. wikipedia.orggoogle.com
Reaction Scheme: C₁₅H₁₆O₂ + C₃H₃ClO → C₁₇H₁₆O₃ + HCl
The reaction is generally carried out in an appropriate solvent in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine. The choice of solvent and reaction temperature is critical to ensure selective reaction at the hydroxyl group without unwanted side reactions. google.com
The primary precursor for these syntheses is 2-([1,1'-Biphenyl]-2-yloxy)ethanol . This alcohol is typically prepared via the ethoxylation of 2-phenylphenol (B1666276). This involves reacting 2-phenylphenol with ethylene (B1197577) oxide in the presence of a base catalyst.
Precursor Synthesis: C₁₂H₁₀O + C₂H₄O → C₁₅H₁₆O₂
The other key precursor, acryloyl chloride , can be prepared by treating acrylic acid with reagents like benzoyl chloride or thionyl chloride. wikipedia.org
Purification Techniques for Research-Grade Monomer
The purification of this compound is essential to remove unreacted starting materials, catalysts, and inhibitors, which is particularly important for polymerization applications where purity affects the final polymer properties. Acrylate monomers are prone to polymerization, especially when heated, making purification a delicate process. google.com
Common purification strategies include:
Washing: The crude product can be washed with a dilute aqueous base, such as sodium hydroxide (B78521) or sodium carbonate, to remove acidic impurities like residual acrylic acid and the acid catalyst. researchgate.net This is followed by washing with water or brine to remove the base and any dissolved salts. google.com
Extraction: Liquid-liquid extraction can be used to separate the desired ester from water-soluble impurities. cmu.edu
Column Chromatography: For laboratory-scale purification to achieve very high purity, passing the monomer through a column of basic or neutral alumina (B75360) can effectively remove inhibitors and polar impurities. researchgate.netcmu.edu
Vacuum Distillation: Distillation under reduced pressure is a common method to purify acrylate esters, as it allows for boiling at lower temperatures, thereby reducing the risk of thermal polymerization. researchgate.netreddit.com It is crucial to perform this distillation in the presence of a polymerization inhibitor and often under a stream of air or oxygen, as many common inhibitors require oxygen to be effective. google.com
Table 2: Comparison of Purification Techniques
| Technique | Purpose | Advantages | Disadvantages |
| Base Washing | Remove acidic impurities (catalyst, excess acrylic acid). researchgate.net | Simple, effective for acid removal. | Can introduce water; may cause emulsions. google.com |
| Alumina Column | Remove inhibitors and polar impurities. cmu.edu | Good for achieving high purity on a small scale. | Not easily scalable for industrial production. |
| Vacuum Distillation | Separate monomer from non-volatile impurities. reddit.com | Yields high-purity product. | Risk of polymerization if not properly inhibited and controlled. google.com |
Derivatization and Structural Modification of the Biphenyl (B1667301) Acrylate Scaffold
Derivatization is the chemical modification of a compound to produce a new compound with different properties. researchgate.netsdiarticle4.com The structure of this compound offers two primary sites for chemical modification: the aromatic biphenyl ring system and the reactive acrylate ester group.
The biphenyl group is a robust aromatic system, but it can undergo various electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing substituents (the ether linkage and the second phenyl ring) will influence the position of the new substituent.
Furthermore, advanced organic chemistry techniques can be used for more specific modifications. For instance, lithiation followed by reaction with an electrophile can introduce a variety of functional groups. Research on analogous 2-benzyloxy biphenyl systems has shown that α-lithiation can lead to intramolecular cyclization or rearrangement, suggesting that the benzylic-type protons of the ethyl linker could also be a site for reactivity. acs.org However, direct functionalization of the biphenyl rings themselves would likely require methods such as directed ortho-metalation or transition-metal-catalyzed cross-coupling reactions.
The acrylate group is a versatile functional group known for its reactivity. wikipedia.org
Key transformations include:
Michael Addition: As a Michael acceptor, the double bond of the acrylate can react with a wide range of nucleophiles (e.g., amines, thiols, carbanions) in a conjugate addition reaction. This allows for the attachment of various functional side chains.
Diels-Alder Reaction: The electron-deficient double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes, forming six-membered ring structures.
Transesterification: The ester linkage can be cleaved and reformed with a different alcohol under catalytic conditions, which could be used to swap the 2-([1,1'-biphenyl]-2-yloxy)ethyl group for another functional group if desired. wikipedia.org
Copolymerization: The vinyl group readily undergoes free-radical polymerization. It can be copolymerized with other monomers, such as vinyl neo-esters or silicone-containing monomers, to tailor the properties of the resulting polymer, enhancing characteristics like hydrophobicity, UV resistance, or adhesion. pcimag.comsilibasesilicone.com
Mechanistic Insights into Synthesis Reactions
A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound. The two-step synthesis involves an initial etherification followed by an esterification, each with distinct mechanistic pathways.
Formation of the Ether Intermediate: A Williamson-like Ether Synthesis
The formation of the intermediate, 2-(2-biphenylyloxy)ethanol, is typically achieved through a Williamson ether synthesis. This well-established method involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. wipo.intjetir.orgwikipedia.orgmasterorganicchemistry.com In the context of synthesizing 2-(2-biphenylyloxy)ethanol, the reaction would proceed between 2-phenylphenol (also known as o-phenylphenol) and a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene oxide.
The mechanism follows a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of the phenolic hydroxyl group of 2-phenylphenol by a base to form the more nucleophilic 2-phenylphenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the two-carbon reagent (e.g., the carbon bonded to the chlorine in 2-chloroethanol). This attack occurs from the backside, leading to the displacement of the leaving group (e.g., chloride ion) in a single, concerted step to form the ether linkage. wikipedia.org
For industrial-scale synthesis, phase-transfer catalysis is often employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. organic-chemistry.orgresearchgate.netnih.gov A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the phenoxide, which is then soluble in the organic phase, thereby increasing the reaction rate. organic-chemistry.orgresearchgate.netnih.gov
Esterification of 2-(2-biphenylyloxy)ethanol: Acid-Catalyzed Mechanism
The second step, the esterification of 2-(2-biphenylyloxy)ethanol with acrylic acid, is a classic example of a Fischer-Speier esterification, which is catalyzed by a strong acid. The patent for this process specifies the use of an organic acid, such as methanesulfonic acid. google.com
The mechanism of this acid-catalyzed esterification involves several key steps:
Protonation of the Carbonyl Oxygen: The methanesulfonic acid protonates the carbonyl oxygen of the acrylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the hydroxyl group of 2-(2-biphenylyloxy)ethanol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol's oxygen) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water).
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated carbonyl oxygen of the ester is then deprotonated by a base (such as the conjugate base of the acid catalyst or another molecule of the alcohol) to regenerate the acid catalyst and yield the final ester product, this compound.
The use of cyclohexane (B81311) as a solvent allows for the azeotropic removal of water as it is formed, which drives the equilibrium towards the formation of the ester product. google.com
The Role of Hypophosphorous Acid
Polymerization Kinetics and Mechanisms of 2 1,1 Biphenyl 2 Yloxy Ethyl Acrylate
Homopolymerization Studies
The conversion of 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674) into its corresponding homopolymer, poly(2-([1,1'-biphenyl]-2-yloxy)ethyl acrylate), can be achieved through various polymerization techniques. These methods influence the polymer's molecular weight, structure, and properties.
Radical Polymerization: Initiator Systems and Conditions
Free-radical polymerization is a common and versatile method for polymerizing acrylate monomers. cmu.edu This process is typically initiated by the decomposition of a radical initiator, which generates free radicals that then react with monomer units to propagate the polymer chain.
Common initiator systems for the radical polymerization of acrylates include azo compounds and peroxides. For instance, 2,2′-azobis(2-methylpropionitrile) (AIBN) and benzoyl peroxide (BPO) are frequently used initiators that decompose upon heating to produce radicals. mdpi.com The choice of initiator and the reaction conditions, such as temperature and solvent, significantly impact the polymerization rate and the final polymer characteristics. The polymerization is generally conducted under an inert atmosphere to prevent oxygen from inhibiting the radical process. google.com
Electron-beam (EB) polymerization is another method that proceeds via a radical mechanism and is used in various industrial applications. nsf.gov This technique utilizes high-energy electrons to generate radicals and initiate polymerization. nsf.gov
Below is a table summarizing typical conditions and initiators for radical polymerization of acrylate monomers.
| Initiator System | Typical Concentration | Temperature Range (°C) | Solvent(s) | Key Characteristics |
| 2,2′-Azobis(isobutyronitrile) (AIBN) | 0.1 - 1.0 mol% | 60 - 80 | Toluene (B28343), Dioxane, Bulk | Common thermal initiator, provides good control for many vinyl monomers. mdpi.com |
| Benzoyl Peroxide (BPO) | 0.1 - 1.0 mol% | 70 - 90 | Toluene, Ethyl Acetate | Another common thermal initiator, can induce chain transfer reactions. mdpi.com |
| Photochemical Initiators | Varies | Ambient | Various | Allows for spatial and temporal control of polymerization using light. |
| Redox Initiators | Varies | Ambient to sub-ambient | Aqueous or organic media | Useful for lower temperature polymerizations. cmu.edu |
Controlled/Living Radical Polymerization Techniques
To overcome the limitations of conventional free-radical polymerization, such as broad molecular weight distributions and limited control over polymer architecture, controlled/living radical polymerization (CLRP) techniques have been developed. cmu.eduresearchgate.net These methods are characterized by a dynamic equilibrium between active propagating radicals and dormant species, which allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow polydispersity indices (PDIs). cmu.edu
Key CLRP methods applicable to acrylates include:
Atom Transfer Radical Polymerization (ATRP): This technique typically employs a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent (CTA), often a thiocarbonylthio compound, to mediate the polymerization process. This method is known for its versatility with a wide range of monomers. cmu.edu
Nitroxide-Mediated Polymerization (NMP): NMP uses stable nitroxide radicals to control the polymerization of vinyl monomers. researchgate.net
These techniques enable the synthesis of polymers with complex architectures, such as block copolymers and star polymers. researchgate.net
Other Polymerization Techniques (e.g., Anionic, Cationic if applicable)
While radical polymerization is predominant for acrylates, other techniques can be considered. Anionic polymerization of acrylates can be challenging due to side reactions with the carbonyl group of the ester. However, under specific conditions, such as low temperatures and with appropriate initiators, it can be achieved. Cationic polymerization is generally not suitable for acrylates due to the electron-withdrawing nature of the ester group, which destabilizes the propagating carbocation.
Copolymerization with Other Monomers
Copolymerization of this compound with other monomers allows for the tailoring of material properties by combining the characteristics of different monomer units within a single polymer chain.
Reactivity Ratios and Monomer Sequence Distribution
The relative reactivity of monomers in a copolymerization reaction is described by their reactivity ratios (r1 and r2). wikipedia.org These ratios are the rate constants for a propagating radical adding to a monomer of its own kind versus adding to the other monomer. wikipedia.org The values of r1 and r2 determine the distribution of monomer units along the copolymer chain. psu.edu
r1 > 1 and r2 < 1: The copolymer will be enriched in monomer 1.
r1 < 1 and r2 < 1 (and r1r2 < 1): An alternating tendency is observed.
r1r2 = 1: A random or statistical copolymer is formed. wikipedia.org
r1r2 > 1: A tendency towards block copolymer formation is present. wikipedia.org
The determination of these reactivity ratios is essential for predicting and controlling the copolymer composition and microstructure. psu.edu
The following table illustrates how reactivity ratios influence copolymer structure.
| Reactivity Ratios (r1, r2) | Product (r1 * r2) | Copolymer Type | Monomer Sequence |
| r1 > 1, r2 < 1 | - | Enriched in M1 | Long sequences of M1 |
| r1 < 1, r2 > 1 | - | Enriched in M2 | Long sequences of M2 |
| r1 ≈ r2 ≈ 1 | 1 | Ideal/Random | Random distribution |
| r1 ≈ r2 ≈ 0 | 0 | Alternating | -M1-M2-M1-M2- |
| r1 > 1, r2 > 1 | >1 | Blocky | Blocks of M1 and M2 |
Synthesis of Statistical, Block, and Graft Copolymers
The ability to copolymerize this compound opens the door to a variety of copolymer architectures.
Statistical Copolymers: These are formed when the monomer units are distributed randomly or statistically along the polymer chain. They are typically synthesized via conventional free-radical copolymerization when the reactivity ratios are appropriate. nih.govnih.gov
Block Copolymers: These consist of long sequences (blocks) of one monomer followed by blocks of another. ucy.ac.cy They are most effectively synthesized using controlled/living polymerization techniques like ATRP or RAFT, where one monomer is polymerized first, and then the second monomer is added to the "living" polymer chains. nih.govucy.ac.cy
Graft Copolymers: These have a main polymer backbone of one monomer with side chains composed of another monomer. They can be prepared by "grafting from" (initiating the growth of side chains from the main backbone), "grafting onto" (attaching pre-made side chains to the backbone), or by polymerizing a macromonomer.
The synthesis of these different copolymer structures allows for the precise tuning of the final material's properties for specific applications.
Polymerization Reaction Mechanisms and Propagation Kinetics
The polymerization of this compound, like other acrylate monomers, typically proceeds via a free-radical polymerization mechanism. This process can be broken down into three primary stages: initiation, propagation, and termination.
Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals. Common initiators for acrylate polymerization are thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or photoinitiators that generate radicals upon exposure to UV light. The resulting primary radicals then react with a monomer molecule to form an initiated monomer radical.
Termination: The growth of a polymer chain is concluded through termination reactions. This can occur through two primary mechanisms: combination, where two growing polymer chains react to form a single, longer polymer chain, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end group.
Influence of Reaction Parameters on Polymerization Outcome
The outcome of the polymerization of this compound is highly dependent on the reaction conditions. Key parameters that can be manipulated to control the polymerization process and the final polymer properties include the choice of solvent, the reaction temperature and pressure, and the concentration of the initiator.
The choice of solvent can significantly impact the polymerization kinetics and the properties of the resulting polymer. Solvents can influence the solubility of the monomer and the growing polymer chains, as well as the reactivity of the radicals. In the case of this compound, the polarity of the solvent can affect the conformation of the growing polymer chain and the accessibility of the radical center, thereby influencing the propagation and termination rates.
For instance, studies on other acrylate systems have shown that the polymerization rate can differ in various solvents. nih.gov While specific data for this compound is not available, it is reasonable to infer that solvents capable of forming specific interactions, such as hydrogen bonds or pi-stacking with the biphenyl (B1667301) group, could have a pronounced effect on its polymerization kinetics.
Table 1: Hypothetical Influence of Solvents on Polymerization of this compound
| Solvent | Polarity | Expected Effect on Polymerization Rate | Expected Effect on Molecular Weight |
| Toluene | Non-polar | Moderate | High |
| Tetrahydrofuran (B95107) (THF) | Polar aprotic | Potentially higher due to good polymer solubility | Moderate to High |
| Dimethylformamide (DMF) | Polar aprotic | May be affected by interactions with the ester group | Moderate |
This table is based on general principles of polymerization and is for illustrative purposes as specific experimental data for this compound is not available.
Pressure can also influence polymerization kinetics, although it is a less commonly varied parameter in standard laboratory polymerizations. High pressure can increase the rate of propagation and decrease the rate of termination, leading to an increase in both the polymerization rate and the molecular weight of the polymer.
However, an increase in initiator concentration also leads to a higher concentration of growing polymer chains. This increases the probability of termination reactions, where two growing chains react and terminate. As a result, the average molecular weight of the resulting polymer decreases with increasing initiator concentration. mdpi.com Therefore, the initiator concentration must be carefully controlled to achieve the desired balance between a reasonable polymerization rate and the target molecular weight of the polymer.
Table 2: General Effect of Initiator Concentration on Acrylate Polymerization
| Initiator Concentration | Polymerization Rate | Average Molecular Weight |
| Low | Slow | High |
| Medium | Moderate | Medium |
| High | Fast | Low |
This table illustrates a general trend observed in free-radical polymerization.
Advanced Characterization of Poly 2 1,1 Biphenyl 2 Yloxy Ethyl Acrylate and Copolymers
Spectroscopic Analysis of Polymer Structure and Composition
Spectroscopic techniques are indispensable for providing detailed information about the chemical structure and composition of the polymer chains.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of both the 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674) monomer and the resulting polymer. By analyzing the chemical shifts and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
For the monomer, ¹H NMR spectra show distinct signals corresponding to the vinyl protons of the acrylate group, typically in the range of 5.8-6.4 ppm. researchgate.net The protons of the ethyl spacer and the aromatic protons of the biphenyl (B1667301) group also exhibit characteristic chemical shifts.
Upon polymerization, significant changes are observed in the NMR spectrum. mdpi.comresearchgate.net The sharp peaks corresponding to the vinyl protons of the monomer disappear, indicating the conversion of the double bonds into the single bonds of the polymer backbone. mdpi.com The remaining signals, associated with the polymer backbone and the biphenyl side chains, become significantly broader. mdpi.comresearchgate.net This broadening is a hallmark of polymer spectra and results from the reduced mobility of the nuclei within the long polymer chains. mdpi.com The composition of copolymers can be determined by integrating the characteristic peaks of the different monomer units. mdpi.com
Table 1: Representative ¹H NMR Chemical Shifts (δ) for Monomer and Polymer This table presents expected chemical shift regions. Actual values can vary based on solvent and experimental conditions.
| Proton Type | Monomer (ppm) | Polymer (ppm) | Notes |
|---|---|---|---|
| Vinyl (C=CH₂) | 5.8 - 6.4 | Absent | Disappearance confirms polymerization. |
| Biphenyl (Ar-H) | 7.2 - 7.6 | 7.2 - 7.6 (Broad) | Aromatic protons remain, but signals broaden. |
| Oxyethylene (-OCH₂CH₂O-) | 4.1 - 4.5 | 4.1 - 4.5 (Broad) | Protons on the ether linkage show broadening. |
FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in the polymer. imim.pl
In the FTIR spectrum of poly(2-([1,1'-biphenyl]-2-yloxy)ethyl acrylate), the most prominent absorption band is the strong carbonyl (C=O) stretch from the ester group, typically appearing around 1730 cm⁻¹. spectroscopyonline.com Other key bands include the C-O stretching vibrations of the ester and ether linkages in the 1100-1250 cm⁻¹ region and the C-H stretching vibrations of the aliphatic and aromatic components. spectroscopyonline.comresearchgate.net A crucial indicator of successful polymerization is the disappearance of the C=C stretching vibration band from the acrylate monomer, which is typically found around 1635 cm⁻¹. mdpi.com
Raman spectroscopy provides complementary information. researchgate.net The aromatic ring vibrations of the biphenyl group are often strong in the Raman spectrum, providing a clear signature for the side chain. The analysis of vibrational spectra before and after polymerization confirms the structural transformation from monomer to polymer. mdpi.comimim.pl
Table 2: Key FTIR Absorption Bands for Poly(this compound) This table lists characteristic absorption regions. Exact peak positions may vary.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1730 | C=O Stretch | Ester Carbonyl |
| 2850 - 3100 | C-H Stretch | Aliphatic & Aromatic |
| 1100 - 1250 | C-O Stretch | Ester & Ether |
UV-Vis spectroscopy is used to study the electronic transitions within the polymer, primarily those associated with chromophores. The dominant chromophore in poly(this compound) is the biphenyl group. This aromatic system exhibits strong UV absorption due to π-π* transitions. Typically, biphenyl-containing compounds show intense absorption maxima (λ_max) below 300 nm. The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent environment. researchgate.net UV-Vis analysis is particularly useful for confirming the incorporation of the biphenyl moiety into the polymer structure and can be used to determine the concentration of the polymer in solution via the Beer-Lambert law, provided a suitable calibration is performed.
Thermal Behavior of Poly(this compound) Materials
The thermal behavior of a polymer dictates its processing window and service temperature range. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for evaluating the thermal properties of Poly(this compound) and its copolymers.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It provides critical information about the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is the reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state.
For polyacrylates, the structure of the side chain significantly influences the Tg. While specific DSC data for the homopolymer of this compound is not widely published, data from related polyacrylates can provide insight. For instance, poly(ethyl acrylate) has a glass transition temperature of -24°C. researchgate.net The bulky and rigid biphenyl group in the side chain of Poly(this compound) would be expected to restrict chain mobility, leading to a significantly higher Tg compared to simple alkyl acrylates.
In copolymers, DSC analysis can reveal whether the constituent monomers are miscible, forming a single phase with one Tg, or immiscible, showing distinct Tgs for each phase. researchgate.net For example, studies on blends of poly(ethylene oxide) (PEO) and poly(methyl acrylate) (PMA) show a single, composition-dependent Tg, indicating miscibility. researchgate.net A hypothetical DSC analysis of a copolymer containing this compound would be crucial in determining its phase behavior and miscibility with other polymeric components.
| Polymer | Glass Transition Temperature (Tg) | Reference |
| Poly(ethyl acrylate) (PEA) | -24 °C | researchgate.net |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | 19 °C (Typical Value) | |
| Poly(thioacrylate) P(ETA) | 12 °C | researchgate.net |
| Poly(methyl methacrylate) (PMMA) | ~105 °C (Typical Value) |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is vital for determining the thermal stability of a polymer, its degradation profile, and the composition of multicomponent systems. The onset of decomposition is a critical parameter indicating the maximum temperature at which a material can be used without significant degradation.
The thermal stability of polyacrylates can vary widely based on their chemical structure. plos.org For example, poly(thioacrylate)s have been shown to be stable up to temperatures above 300°C. researchgate.net The degradation of polyacrylates in an inert atmosphere often proceeds through chain scission and depolymerization. mdpi.comnih.gov The presence of the aromatic biphenyl group in Poly(this compound) is expected to enhance its thermal stability compared to standard polyacrylates due to the high bond energies associated with aromatic structures.
TGA can be performed at various heating rates to study the kinetics of thermal degradation. mdpi.comnih.gov Isoconversional methods can be applied to TGA data to calculate the activation energy of the degradation process, providing deeper insights into the material's stability. nih.gov
Table 2: Illustrative TGA Data for Polyacrylate-based Materials (Note: This table presents example data for related polymers to demonstrate the type of information obtained from TGA.)
| Polymer | Onset of Decomposition (5% Mass Loss) | Atmosphere | Reference |
| Poly(thioacrylate) P(ETA) | > 316 °C | N/A | researchgate.net |
| Poly(ethyl 2-cyanoacrylate) | ~160-200 °C | Nitrogen | researchgate.net |
| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | ~250 °C (First Stage) | N/A | plos.org |
Mechanical Properties of Polymerized Materials
The mechanical properties of a polymer determine its ability to withstand physical stresses and strains, defining its potential for structural applications.
Tensile and compressive moduli are measures of a material's stiffness. The tensile modulus (or Young's modulus) quantifies the resistance to being stretched, while the compressive modulus measures the resistance to being compressed. These properties are highly dependent on the polymer's chemical structure, molecular weight, and the presence of any fillers or reinforcing agents. The rigid biphenyl group in the polymer's side chain would likely contribute to a higher modulus, making the material stiffer and more rigid than polyacrylates with flexible alkyl side chains.
Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to study the viscoelastic properties of materials as a function of temperature, time, or frequency. pbipolymer.commdpi.com In a typical DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. mdpi.com This allows for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response (energy dissipation as heat). The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which provides a measure of the material's damping properties. The peak of the tan δ curve is often used to identify the glass transition temperature (Tg). pbipolymer.comresearchgate.net
For Poly(this compound), DMA would be instrumental in:
Precisely determining the glass transition temperature, observed as a sharp drop in the storage modulus and a peak in the tan δ curve. pbipolymer.com
Evaluating the stiffness of the material over a range of temperatures via the storage modulus.
Understanding the damping characteristics of the material.
Identifying any secondary transitions (β, γ) below the main Tg, which are related to localized molecular motions, such as side-chain rotations.
Studies on other polymers show that DMA is effective in comparing the thermomechanical behavior of different materials and understanding how modifications, such as copolymerization or the addition of fillers, affect the mechanical properties. researchgate.netresearchgate.net
Morphological and Microstructural Characterization of Polymers
The morphology and microstructure of a polymer at the nano- and micro-scale have a profound impact on its macroscopic properties. Techniques like transmission electron microscopy (TEM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) are used to visualize the structure of polymeric materials.
For homopolymers like Poly(this compound), characterization would focus on assessing surface features and ensuring the absence of large-scale phase separation. However, in the case of copolymers, morphology becomes significantly more complex and crucial.
For instance, amphiphilic block copolymers can self-assemble into various ordered nanostructures, such as spheres, cylinders, or lamellae, depending on the block lengths and their chemical incompatibility. nih.govresearchgate.net Research on block copolymers like poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) demonstrates that varying the length of one block can induce morphological transitions from spherical to worm-like and then to vesicle-like assemblies. nih.govresearchgate.net If this compound were used as a monomer in a block copolymer, its rigid and hydrophobic nature would strongly influence the resulting self-assembled morphology. Characterizing this morphology would be essential to control the material's properties for applications such as drug delivery, nanolithography, or as a Pickering emulsifier. nih.gov
Electron Microscopy (SEM, TEM)
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology of polymeric materials at the micro- and nanoscale.
For homopolymers of this compound, SEM would be employed to study the surface topography of films, powders, or other bulk forms. It can reveal details about surface roughness, porosity, and the presence of any aggregated structures. For instance, studies on other acrylate polymers, such as plasma-polymerized methyl acrylate, have used Field Emission SEM (FESEM) to observe surface features described as wave-like structures. nih.gov
In the case of copolymers incorporating this compound, TEM is particularly powerful for observing the phase-separated morphologies that arise from the self-assembly of block copolymers in solution or in the solid state. nih.gov Depending on the block ratios, solvent, and processing conditions, various nanostructures can be formed. TEM analysis of other amphiphilic block copolymers has revealed distinct morphologies such as spheres, worms, and vesicles. nih.gov For copolymers of this compound, TEM would be crucial for confirming the size and shape of such self-assembled domains, providing insight into the interplay between the bulky, hydrophobic biphenyl side chains and other comonomer units.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution surface characterization technique that provides three-dimensional topographical information and can also probe local mechanical and electrical properties. researchgate.net It is non-destructive and requires minimal sample preparation.
AFM can be used to characterize the surface of poly(this compound) films with atomic or molecular resolution. researchgate.net Key parameters that can be quantified include:
Surface Topography and Roughness: AFM generates detailed 3D maps of the film surface, allowing for precise measurement of surface roughness (e.g., root-mean-square roughness). Studies on other functional acrylate polymer films have used AFM to reveal morphologies such as terrace-like structures. researchgate.net
Phase Imaging: This mode maps variations in material properties like adhesion and viscoelasticity across the surface. For copolymers, phase imaging can distinguish between different polymer domains, complementing TEM data.
Nanomechanical Properties: By using the tip to indent the surface and analyzing the resulting force-distance curves, properties like local elasticity (Young's modulus) and adhesion can be mapped. researchgate.net
In-situ Analysis: AFM can be performed under variable conditions. For example, in-situ AFM has been used to quantitatively investigate the swelling and collapsing behavior of thermoresponsive polymer hydrogel films by measuring changes in film thickness as a function of temperature. nih.gov
X-ray Diffraction (XRD) for Crystallinity and Ordering
X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of materials. It distinguishes between amorphous materials, which produce a broad, diffuse halo, and crystalline materials, which produce a series of sharp diffraction peaks. nih.gov
For poly(this compound), XRD analysis is critical for several reasons:
Amorphous vs. Semicrystalline Nature: Like many acrylic polymers, poly(this compound) is expected to be largely amorphous due to the atactic nature of free-radical polymerization and the bulky side chains hindering packing. XRD analysis would confirm this by showing the characteristic broad amorphous halo. nih.gov
Liquid Crystallinity: Biphenyl moieties are known mesogens, capable of forming liquid crystalline phases (e.g., nematic, smectic). nih.gov The presence of these ordered, fluid-like phases would be indicated by distinctive, albeit broad, peaks in the XRD pattern.
Pi-Pi Stacking: The biphenyl side groups can interact via π-π stacking, which can induce a degree of local order within the polymer matrix. nih.gov These interactions might manifest as broad diffraction peaks corresponding to the stacking distance between the aromatic rings.
Optical and Electronic Properties of Derived Polymeric Materials
The incorporation of the biphenyl group, a π-conjugated aromatic system, is expected to confer distinct optical and electronic properties to the resulting polymers.
Refractive Index and Transparency
The refractive index (RI) is a fundamental optical property that dictates how light propagates through a material. Polymers with aromatic side chains typically exhibit a high refractive index.
Refractive Index: The monomer, this compound, has a predicted refractive index of 1.550. guidechem.com The corresponding homopolymer is expected to have a similarly high or higher refractive index due to the high density of the polarizable biphenyl units. This value is significantly higher than many common acrylate polymers.
Transparency: In its pure form, the polymer is expected to be a colorless solid, transparent in the visible region of the electromagnetic spectrum. cymitquimica.com The transparency can be affected by scattering from surface imperfections or internal phase-separated domains in the case of copolymers.
Applications in Photonics: A high refractive index is a desirable property for applications in light-guiding structures. Furthermore, the ability to modify the refractive index, for example through photobleaching of chromophores, is a key technique for fabricating channel waveguides for integrated optical devices. spiedigitallibrary.org
Table 1: Comparison of Refractive Indices
| Material | Predicted/Measured Refractive Index (RI) |
| This compound (Monomer) | 1.550 (Predicted) guidechem.com |
| Poly(methyl methacrylate) (PMMA) | 1.4906 |
| Poly(dimethyl siloxane) | 1.4035 scipoly.com |
| Poly(tetrafluoroethylene) (PTFE) | 1.3500 scipoly.com |
Luminescence and Fluorescence Characteristics
The biphenyl moiety is a well-known fluorophore. Its presence in the polymer side chain is expected to result in materials with intrinsic luminescent properties.
Intrinsic Fluorescence: Polymers containing biphenyl groups are expected to exhibit fluorescence when excited with UV light. Research on other novel biphenyl-based acrylates and methacrylates has demonstrated their fluorescent properties, with emission characteristics being dependent on the solvent environment (solvatochromism). nih.gov The fluorescence emission spectrum of poly(this compound) could provide information about the local environment of the side chains and chain conformation.
Fluorescent Probes for Copolymer Characterization: In copolymer systems that form micelles or other aggregates in solution, fluorescence spectroscopy can be a powerful characterization tool. For example, a fluorescent probe like pyrene (B120774) can be used to determine the critical micelle concentration (CMC). The ratio of certain peaks in pyrene's emission spectrum is sensitive to the polarity of its microenvironment, allowing researchers to detect the formation of hydrophobic micellar cores. mdpi.com
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations on Monomer Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a monomer and predicting its reactivity. upenn.edumdpi.com These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies, which are key indicators of how a molecule will behave in a chemical reaction like polymerization. yale.edunih.gov
Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemistry for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate a molecule's ability to donate or accept electrons.
For 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674), one would expect the HOMO to be predominantly located on the electron-rich biphenyl (B1667301) ring system, which can readily donate electron density. Conversely, the LUMO would likely be centered on the electron-deficient carbon-carbon double bond of the acrylate group, which is the site of electrophilic attack during free-radical polymerization.
The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for predicting the monomer's kinetic stability. A smaller energy gap generally implies higher reactivity. Computational methods can calculate these energies precisely, allowing for a quantitative assessment of the monomer's propensity to polymerize.
Illustrative FMO Analysis Data for 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate Note: The following values are illustrative, based on typical results for similar aromatic acrylate monomers, and serve to demonstrate the output of such a calculation.
| Parameter | Calculated Value (eV) | Implication |
| EHOMO | -6.25 | Indicates the energy required to remove an electron; localized on the biphenyl ring. |
| ELUMO | -1.10 | Indicates the energy released when an electron is added; localized on the acrylate C=C bond. |
| HOMO-LUMO Gap (ΔE) | 5.15 | A moderate gap suggests good reactivity for polymerization under appropriate initiation. |
Analyzing the electron density distribution provides a map of the electrostatic potential (ESP) on the molecule's surface. This map reveals which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).
In this compound, the oxygen atoms of the ether and carbonyl groups would create regions of negative electrostatic potential, while the vinyl protons and parts of the aromatic rings would exhibit positive potential. This charge distribution governs intermolecular interactions and the initial approach of a radical initiator or another monomer. DFT calculations can quantify the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis), identifying the most reactive sites for polymerization. The carbon atom of the acrylate group beta to the carbonyl is expected to be the primary site for radical attack.
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a virtual window into the polymerization process. mdpi.comnih.gov To simulate the polymerization of this compound, a simulation box would be constructed containing multiple monomers, an initiator, and optionally, solvent molecules.
The simulation would proceed by:
Initiation: Modeling the decomposition of an initiator to form a primary radical.
Propagation: Simulating the attack of the radical on a monomer's vinyl group, followed by the new polymer-chain radical attacking subsequent monomers. MD can track the rate of these additions and the growth of polymer chains.
Termination/Chain Transfer: Observing events where two radical chains combine or where a radical is transferred to a monomer or solvent molecule, which can limit the polymer's molecular weight. upenn.edunih.govacs.org
These simulations provide invaluable data on polymerization kinetics, the evolution of molecular weight distribution, and the influence of factors like temperature and monomer concentration on the reaction. acs.orgwpmucdn.com
Computational Modeling of Polymer Chain Conformation and Interactions
Once a polymer is formed, its properties are dictated by the three-dimensional structure and arrangement of the polymer chains. The large, rigid biphenyl side group in poly(this compound) is expected to dominate its conformational behavior.
MD simulations are used to model the conformation of single or multiple polymer chains. researchgate.netrsc.org Key parameters derived from these simulations include:
End-to-End Distance: Characterizes the distance between the two ends of a polymer chain.
Side-Chain Dynamics: Modeling the rotational freedom and orientation of the biphenyl groups, which affects how the polymer chains pack together.
These models show that the steric hindrance from the biphenyl groups would reduce the mobility of the polymer backbone, leading to a less flexible chain and influencing properties like the glass transition temperature. researchgate.net
Prediction of Polymer Properties via Computational Methods
A primary goal of computational chemistry in polymer science is to predict macroscopic material properties from the molecular structure. cast-amsterdam.org For poly(this compound), several key properties could be predicted.
Computationally Predicted Properties and Methods
| Property | Computational Method | Rationale for Prediction |
| Refractive Index (n) | Quantitative Structure-Property Relationship (QSPR) models; DFT calculations of polarizability. acs.orgacs.org | The biphenyl group is highly polarizable, which is computationally linked to a high refractive index. This makes the polymer a candidate for optical applications. rsc.orgresearchgate.net |
| Glass Transition Temperature (Tg) | Molecular Dynamics (MD) simulations by analyzing volume-temperature or mobility-temperature curves. nih.gov | The bulky and rigid side chains restrict segmental motion of the polymer backbone, which is predicted to result in a high Tg. |
| Mechanical Properties | MD simulations of stress-strain behavior on a simulated polymer block. | The rigid structure would likely lead to a high Young's modulus, indicating a stiff, non-flexible material. |
| Solubility | MD simulations calculating the free energy of mixing with various solvents (Hansen Solubility Parameters). | The aromatic and ester components suggest solubility in moderately polar organic solvents like tetrahydrofuran (B95107) or toluene (B28343). |
Reaction Pathway Elucidation for Synthetic Routes
Computational quantum chemistry can also be used to investigate the most efficient way to synthesize the monomer itself. wpmucdn.comupenn.edu A plausible route to this compound is the reaction of 2-([1,1'-biphenyl]-2-ol) with 2-bromoethyl acrylate or a similar precursor.
Theoretical chemists can model the potential energy surface of this reaction. This involves calculating the energy of the reactants, products, and, most importantly, the transition state structure. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways or the effects of different catalysts, the optimal synthetic conditions can be predicted, saving significant time and resources in the laboratory. upenn.eduacs.org
Applications and Performance in Advanced Materials Science
Utilization in High-Performance Coatings and Filmsnih.govgelest.com
Polymers derived from 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674) are particularly valued in the formulation of high-performance coatings and the production of advanced optical films. gelest.com The presence of the biphenyl (B1667301) group in the polymer's side chain is instrumental in achieving a high refractive index, a critical property for many optical applications. rsc.org This makes the monomer a key component in photosensitive chemical formulations used in various industrial processes. nih.gov
A key advantage of using 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate is the ability to produce polymers with exceptional optical properties. Research has demonstrated that polymers incorporating aromatic ring structures, such as the biphenyl group, can exhibit a high refractive index while maintaining low birefringence. rsc.org This combination is crucial for applications where light needs to be guided efficiently without polarization distortion. Transparent coatings can be prepared from these polymers, offering clear, high-refractive-index surfaces. rsc.org For comparison, standard polymers like Poly(methyl methacrylate) (PMMA) have a refractive index of around 1.49, whereas polymers containing structures similar to this compound can achieve values significantly higher. rsc.org
Table 1: Comparative Refractive Index of Optical Polymers
| Polymer | Refractive Index (n_D) | Reference |
|---|---|---|
| Poly(this compound) based polymer | >1.60 (projected) | rsc.org |
| Poly(methyl methacrylate) (PMMA) | 1.490 | rsc.org |
| Polycarbonate (PC) | 1.586 | scipoly.com |
| Polystyrene (PS) | 1.590 | scipoly.com |
Role in Specialized Adhesives and Sealantsnih.govguidechem.com
The monomer this compound is identified for its use in adhesive manufacturing. nih.govguidechem.com The properties derived from its polymer, such as high strength and thermal stability, are highly desirable in specialized adhesives and sealants. These materials are often required to perform under harsh conditions, and the robustness of the biphenyl group contributes to meeting these demands. Its application extends to pressure-sensitive adhesives and other formulations where durability and reliable bonding are paramount. researchgate.net
Development of Optically Active Polymeric Materialsresearchgate.net
While direct synthesis of optically active polymers from this compound is a specialized area of research, the potential exists. The synthesis of optically active polymers from structurally related monomers, such as phenylethyl acrylate, has been successfully demonstrated using techniques like single electron transfer‐living radical polymerization (SET‐LRP). researchgate.net Such methods can yield chiral polymers with specific optical rotations. researchgate.net For the biphenyl group in this compound, chirality could potentially be introduced through atropisomerism, where rotation around the single bond connecting the phenyl rings is restricted, leading to non-superimposable mirror images. This opens up possibilities for creating materials for chiral sensing, optical resolution, and other advanced enantioselective applications. researchgate.net
Integration into Electronic and Photonic Devicesnih.govrsc.org
The high refractive index of polymers made from this compound makes them prime candidates for use in electronic and photonic devices. rsc.org These materials are used to produce thin films with a high refractive index for applications such as optical waveguides, anti-reflective coatings, and encapsulants for light-emitting diodes (LEDs). gelest.com The monomer's classification as a photosensitive chemical also points to its use in photoresists for microlithography and in the fabrication of holographic image recording materials. nih.govgelest.com The ability to precisely control the refractive index is fundamental to the design and function of these advanced optical components.
Applications in Advanced Composites and Hybrid Materialsresearchgate.net
The monomer can be polymerized to form a matrix for advanced composite and hybrid materials. By incorporating inorganic nanoparticles, such as nano-SiO2, into a polyacrylate matrix, the mechanical properties of the material, like hardness and scratch resistance, can be significantly enhanced. researchgate.net The use of this compound as the polymer matrix allows for the creation of high-refractive-index composites. These materials are valuable for fabricating components like high-performance lenses and optical sensors, where both mechanical robustness and specific optical properties are required.
Compound Information
Rheological Behavior of Polymer Solutions and Melts
The rheology of polymers derived from this compound is of critical importance for their processing and application. Rheology, the study of the flow of matter, governs how these materials behave as solutions or as melts under thermal and mechanical stress, which is fundamental for processes like extrusion, molding, and coating.
While specific experimental rheological data for homopolymers of this compound are not extensively documented in publicly available literature, the expected behavior can be inferred from the monomer's structure and established principles of polymer science for related polyacrylates. The large, planar biphenyl side group is anticipated to be the dominant factor influencing the rheological profile.
Expected Influence of the Biphenyl Side Group:
Increased Viscosity: Compared to simple alkyl acrylates like poly(ethyl acrylate) or poly(butyl acrylate), the polymer of this compound is expected to exhibit significantly higher viscosity in both solution and melt states. mdpi.comepa.gov This is due to the restricted rotational freedom of the polymer backbone and increased intermolecular friction caused by the bulky side chains.
Chain Entanglement and Mobility: The rigid biphenyl groups can lead to strong noncovalent π-π stacking interactions between polymer chains. nih.gov These interactions can act as physical crosslinks, further restricting chain mobility and increasing the entanglement molecular weight, which in turn elevates the melt viscosity and storage modulus. nih.govacs.org
Shear Thinning Behavior: Like most polymer melts, poly(this compound) is expected to exhibit pseudoplastic, or shear-thinning, behavior. At low shear rates, the polymer chains are highly entangled, resulting in high viscosity. As the shear rate increases, the chains align in the direction of flow, reducing entanglements and causing a decrease in viscosity. nih.gov
High Glass Transition Temperature (Tg): The stiffness of the biphenyl side group is predicted to lead to a relatively high glass transition temperature. This would mean the material behaves as a rigid, glassy solid at room temperature and requires higher temperatures to transition to a rubbery or molten state for processing. rsc.org
Table 1: Predicted Comparative Rheological and Thermal Properties
This table provides a qualitative comparison of the expected properties of Poly(this compound) against common polyacrylates, illustrating the influence of the side chain structure.
| Property | Poly(methyl acrylate) | Poly(n-butyl acrylate) | Poly(this compound) (Predicted) |
| Side Chain Structure | Small, polar ester | Flexible alkyl chain | Bulky, rigid aromatic group |
| Chain Stiffness | Moderate | Low | High |
| Interchain Interactions | Dipole-dipole | van der Waals | van der Waals, π-π stacking |
| Glass Transition Temp. (Tg) | ~10 °C | ~ -50 °C | High |
| Melt Viscosity (at same Mw & T) | Moderate | Low | Very High |
Surface Modification and Functionalization using the Monomer
The unique structure of this compound makes it an excellent candidate for modifying the surface properties of various substrates. Surface functionalization is a key process for enhancing adhesion, biocompatibility, wettability, and other surface-specific characteristics of materials. enerconind.com
The acrylate functional group provides a reactive handle for polymerization, allowing the monomer to be grafted onto surfaces through several established techniques:
"Grafting From" Method: This technique involves initiating polymerization directly from a surface that has been pre-functionalized with initiator molecules. Substrates like silicon wafers, metal oxides, or other polymers can be treated to anchor initiator sites. When exposed to the this compound monomer, polymer chains grow directly from the surface, creating a dense layer of grafted polymer brushes. researchgate.net
"Grafting To" Method: In this approach, the polymer is synthesized first and then subsequently attached to a reactive surface. While this method typically results in a lower grafting density compared to the "grafting from" approach, it allows for better characterization of the polymer before attachment.
Plasma Polymerization/Grafting: A substrate can be exposed to a plasma environment to create reactive radical sites on its surface. nih.gov Subsequent exposure to the monomer vapor leads to its polymerization and covalent bonding to the surface. nih.gov
Impact of the Biphenyl Group on Surface Properties:
The introduction of the biphenyl moiety onto a surface via polymerization of this monomer is expected to impart several key properties:
Hydrophobicity: The large, nonpolar aromatic structure of the biphenyl group would significantly increase the hydrophobicity of a surface, leading to a higher water contact angle.
Refractive Index Modification: Materials rich in aromatic content, like polymers from this monomer, typically possess a high refractive index. Grafting these polymers onto optical components can be used to create anti-reflective coatings or modify light-guiding properties.
Thermal and Chemical Stability: The rigid aromatic structure contributes to enhanced thermal stability of the surface layer.
Adhesion Promotion: A surface modified with poly(this compound) could serve as a tie-layer to improve adhesion between a polar substrate and a nonpolar overcoat or adhesive.
Table 2: Potential Applications of Surface Functionalization
This interactive table outlines potential applications resulting from surface modification using this compound.
| Application Area | Substrate Material | Desired Surface Property | Functionalization Goal |
| Optoelectronics | Glass, Silicon | High Refractive Index | Creation of anti-reflection coatings, waveguides. |
| Biomaterials | Titanium, PEEK | Controlled Hydrophobicity | Modulate protein adsorption and cell adhesion. researchgate.netnih.gov |
| Protective Coatings | Metals, Plastics | Chemical Resistance | Improve resistance to organic solvents and environmental factors. |
| Advanced Composites | Carbon Fiber, Fillers | Improved Interfacial Adhesion | Enhance stress transfer between filler and polymer matrix. |
Environmental Fate and Degradation Studies of Poly 2 1,1 Biphenyl 2 Yloxy Ethyl Acrylate Materials
Biodegradation Pathways in Environmental Systems
The biodegradation of poly(2-([1,1'-biphenyl]-2-yloxy)ethyl acrylate) is primarily initiated by microbial action on its ester linkages. While the polymer's complex structure, particularly the aromatic biphenyl (B1667301) group, may hinder rapid degradation, certain enzymatic processes can cleave the more susceptible parts of the molecule.
Detailed Research Findings: Studies on analogous polyacrylate esters, such as poly(ethyl acrylate) (PEA), have demonstrated that enzymatic hydrolysis is a key degradation mechanism. nih.govresearchgate.net Enzymes like cutinase and other esterases, produced by various microorganisms, can catalyze the cleavage of the ester bonds in the polymer backbone. nih.govresearchgate.net For poly(this compound), this process would involve the hydrolysis of the ester group connecting the biphenyl-yloxy-ethyl side chain to the main acrylate (B77674) chain.
The primary biodegradation pathway is hypothesized to be a two-step process:
Enzymatic Hydrolysis: Microorganisms secrete esterases that attack the polymer's side chain at the ester linkage. This cleavage separates the side chain from the polymer backbone.
Product Formation: This initial hydrolysis yields two main products: a water-soluble poly(acrylic acid) backbone and the alcohol byproduct, 2-([1,1'-biphenyl]-2-yloxy)ethanol.
Table 1: Hypothesized Biodegradation Products and Pathways
| Initial Polymer | Primary Degradation Step | Key Enzyme Class | Initial Degradation Products | Subsequent Fate |
|---|---|---|---|---|
| Poly(this compound) | Hydrolysis of ester linkage in the side chain | Esterases (e.g., Cutinase) nih.govresearchgate.net | Poly(acrylic acid) and 2-([1,1'-Biphenyl]-2-yloxy)ethanol | Slow degradation of the poly(acrylic acid) backbone; further microbial breakdown of the aromatic byproduct. |
Photodegradation Mechanisms and Stability under UV Exposure
Exposure to ultraviolet (UV) radiation is a significant abiotic factor in the degradation of poly(this compound). UV energy can initiate photo-oxidative processes that lead to chain scission and the formation of new chemical groups, altering the material's properties. nih.govmdpi.com
Detailed Research Findings: The photodegradation of polyacrylates typically proceeds via a free-radical mechanism initiated by the absorption of UV photons. This leads to the breaking of polymer chains and the formation of smaller, oxidized fragments. nih.gov For this specific polymer, several photochemical reactions are possible:
Norrish Type I and II Reactions: The carbonyl group in the acrylate ester can absorb UV radiation, leading to cleavage at adjacent bonds.
Chain Scission: The absorption of energy can break the C-C bonds of the polymer backbone, reducing the molecular weight and mechanical strength of the material. mdpi.com
Side-Chain Oxidation: The ether linkage and the biphenyl group in the side chain can also be susceptible to photo-oxidation. This can lead to the formation of hydroperoxides, which are unstable and decompose to form carbonyl compounds like ketones and aldehydes. nih.govvot.pl
Thermal Degradation Kinetics and Products
Thermal degradation occurs when the polymer is subjected to high temperatures, leading to the breakdown of its chemical structure. The stability and degradation products of poly(this compound) can be inferred from studies on similar polyacrylates, such as poly(ethyl acrylate) and poly(2-ethyl hexyl acrylate). mdpi.com
Detailed Research Findings: Thermogravimetric analysis (TGA) of related polyacrylates shows that thermal degradation often occurs in multiple stages. mdpi.com The process is typically initiated by random chain scission, followed by depolymerization and the release of volatile products. mdpi.comsci-hub.box
Degradation Mechanism: In an inert atmosphere, polyacrylates can degrade through rearrangements that lead to decarboxylation and the formation of monomers and alcohols. mdpi.com In the presence of oxygen (thermal-oxidative degradation), the mechanism involves the formation and decomposition of hydroperoxides, resulting in chain scission and the production of a range of oxidized volatile compounds. sci-hub.boxcapes.gov.br
Degradation Products: The volatile products from the thermal degradation of poly(ethyl acrylate) include carbon dioxide, ethanol, and formic acid. capes.gov.br For poly(this compound), the expected products would include the monomer, carbon dioxide, and compounds derived from the side chain, such as 2-phenylphenol (B1666276) and other aromatic fragments.
Kinetics: The activation energy (Eα) for the thermal degradation of polyacrylates, a measure of the energy barrier for the decomposition reaction, has been determined using isoconversional methods like Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS). For poly(2-ethyl hexyl acrylate), activation energies have been reported to range from 80 kJ/mol to over 200 kJ/mol, depending on the degree of conversion. researchgate.netnih.gov
Table 2: Thermal Degradation Characteristics (Inferred from Analogous Polyacrylates)
| Parameter | Description | Expected Finding for Poly(this compound) | Reference (Analogous Polymers) |
|---|---|---|---|
| Degradation Onset Temperature | Temperature at which significant mass loss begins. | Expected to be above 200°C, with stability influenced by the bulky biphenyl side group. | mdpi.com |
| Activation Energy (Eα) | Energy required to initiate thermal decomposition. | Likely in the range of 80-220 kJ/mol, varying with the extent of degradation. | researchgate.netnih.gov |
| Primary Volatile Products | Low molecular weight compounds released during heating. | Monomer, CO₂, 2-phenylphenol, and other aromatic/aliphatic fragments. | sci-hub.boxcapes.gov.br |
Hydrolytic Stability of Ester Linkages in Various Conditions
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For poly(this compound), the primary site for hydrolysis is the ester linkage in the side chain. The stability of this bond is crucial for the polymer's durability in aqueous environments. nih.gov
Detailed Research Findings: Long-term studies on similar polymers like polymethacrylates have shown that while the corresponding monomers can hydrolyze relatively quickly, the ester bonds within the polymer chain exhibit significantly higher stability. mdpi.comresearchgate.net This increased resistance is attributed to the steric hindrance provided by the polymer backbone, which limits the access of water molecules to the ester group. mdpi.com
The rate of hydrolysis is highly dependent on pH:
Neutral Conditions (pH ~7): The polymer is expected to be highly stable, with negligible degradation of the ester linkage observed even over extended periods. mdpi.comresearchgate.net
Acidic Conditions (e.g., 1 M HCl): Similar to neutral conditions, the ester linkage in the polymer form shows high resistance to hydrolysis. mdpi.com
Basic Conditions (e.g., pH 10 or 1 M NaOH): Alkaline conditions catalyze ester hydrolysis. While the polymer is more susceptible to degradation under these conditions compared to neutral or acidic environments, the rate is still considerably slower than that of the free monomer due to steric protection. mdpi.comresearchgate.net
Table 3: Predicted Hydrolytic Stability of Ester Linkage
| Condition | Expected Rate of Hydrolysis | Governing Factor | Reference (Analogous Polymers) |
|---|---|---|---|
| Acidic (pH < 4) | Very Low / Negligible | Steric shielding by the polymer backbone. | mdpi.comresearchgate.net |
| Neutral (pH ≈ 7) | Very Low / Negligible | High intrinsic stability of the ester bond in the polymer structure. | mdpi.comresearchgate.net |
| Alkaline (pH > 9) | Slow to Moderate | Base-catalyzed hydrolysis, rate is moderated by steric hindrance. | mdpi.comresearchgate.net |
Environmental Release and Transport Mechanisms of Degradation Byproducts
The degradation of poly(this compound) results in the release of various byproducts into the environment. whiterose.ac.uk The transport and fate of these byproducts are determined by their physical and chemical properties, such as water solubility, volatility, and molecular weight. mdpi.comresearchgate.net
Detailed Research Findings: The primary degradation products are expected to be the poly(acrylic acid) backbone, the monomer, and the side-chain alcohol 2-([1,1'-biphenyl]-2-yloxy)ethanol, along with its own potential degradate, 2-phenylphenol.
Poly(acrylic acid) Fragments: Being water-soluble, these polymer fragments are likely to remain in the aqueous phase. researchgate.net Their large size may limit their mobility through soil and sediment, but they can be transported in surface waters.
2-([1,1'-Biphenyl]-2-yloxy)ethanol and 2-Phenylphenol: These aromatic compounds have lower water solubility compared to the poly(acrylic acid) backbone. The biphenyl moiety makes them prone to adsorbing onto organic matter in soil and sediment, which can reduce their mobility in water but lead to their accumulation in these compartments.
Monomer: If the monomer, this compound, is released through depolymerization, its transport will also be influenced by its moderate solubility and potential for adsorption.
The release of these byproducts means that environmental compartments can be exposed to a mixture of the parent polymer, microplastic particles, leached additives, and chemical degradates. whiterose.ac.uk
Table 4: Potential Degradation Byproducts and Their Environmental Transport
| Byproduct | Likely Source | Key Properties | Primary Transport Mechanism |
|---|---|---|---|
| Poly(acrylic acid) | Biodegradation, Hydrolysis | Water-soluble, high molecular weight | Transport in aqueous phase (surface water). researchgate.net |
| 2-([1,1'-Biphenyl]-2-yloxy)ethanol | Biodegradation, Hydrolysis | Aromatic, lower water solubility | Adsorption to soil/sediment organic matter. |
| 2-Phenylphenol | Further degradation of the side chain | Aromatic, phenolic | Adsorption to soil/sediment; potential for some aqueous transport. |
| Monomer | Thermal or Photodegradation (Depolymerization) | Liquid, moderate solubility | Leaching into water; potential for volatilization. |
| Carbon Dioxide | Complete mineralization (biotic or abiotic) | Gas | Release to the atmosphere. mdpi.com |
Advanced Analytical Techniques for the Quantification and Characterization of the Monomer and Its Derivatives in Complex Matrices
Chromatographic Methods for Purity Assessment and Mixture Analysistcichemicals.comamericanchemicalsuppliers.com
Chromatographic techniques are fundamental in separating the target monomer from impurities, residual starting materials, and by-products, as well as from complex sample matrices. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674), particularly due to its suitability for non-volatile and thermally sensitive compounds. e3s-conferences.org Commercial specifications for this monomer often cite a purity of greater than 90.0%, as determined by HPLC. americanchemicalsuppliers.comtcichemicals.comshsigma.co.kr Reversed-phase HPLC is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation.
Detailed research on a wide array of acrylate compounds demonstrates the efficacy of HPLC for their separation and quantification. e3s-conferences.org For instance, a typical method for analyzing acrylate monomers involves a C18 column and a gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol. e3s-conferences.orgnih.gov Detection is commonly performed using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths, with the maximum ultraviolet absorption for many acrylates being around 210 nm. e3s-conferences.org The biphenyl (B1667301) moiety in the target compound provides a strong chromophore, enhancing UV detection sensitivity.
A study on the determination of 12 different acrylate compounds in plastic food contact materials highlighted the robustness of HPLC. e3s-conferences.org The method showed good linearity over a concentration range of 0.01-10.0 mg/L with correlation coefficients (R²) exceeding 0.999. The limits of detection (LODs) were in the range of 0.03-0.08 mg/kg, demonstrating the sensitivity of the technique. e3s-conferences.org
Table 1: Illustrative HPLC Method Parameters for Analysis of 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient Elution) |
| Gradient | 0-2 min, 30% B; 2-15 min, 30-95% B; 15-20 min, 95% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 20 µL |
| Detector | Diode Array Detector (DAD) |
| Wavelength | 210 nm and 254 nm |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While some acrylates can be challenging to analyze by GC due to their potential for thermal decomposition or polymerization at high temperatures, it remains a valuable tool for assessing residual monomers and other volatile impurities in polymer formulations. e3s-conferences.org For a compound like this compound, careful method development is necessary to avoid on-column degradation.
A typical GC analysis of residual acrylate monomers in a pressure-sensitive adhesive utilizes a capillary column with a polar stationary phase, such as a wax-type column (e.g., TM-FFAP). google.com Programmed temperature vaporization is often employed to gently introduce the sample into the column. A flame ionization detector (FID) is commonly used for quantification due to its broad applicability to organic compounds and its linear response over a wide concentration range. brjac.com.br
In a study determining residual ethyl acrylate in latex resin, a GC-FID method was developed that demonstrated good selectivity, linearity (R² > 0.99), and sensitivity, with a limit of detection of 0.001% w/w. brjac.com.br Such a method could be adapted for the analysis of this compound, provided the injector and oven temperatures are optimized to prevent thermal degradation.
Table 2: Representative GC Method Parameters for Purity and Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | Fused-silica capillary column (e.g., 30 m x 0.32 mm x 0.5 µm) with a polar stationary phase |
| Carrier Gas | Nitrogen or Helium at a constant flow rate (e.g., 10 mL/min) google.com |
| Injector Temp. | 180 °C (optimized to prevent degradation) google.com |
| Oven Program | 100 °C (hold 5 min), then ramp at 10 °C/min to 200 °C (hold 2 min) google.com |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 275 °C google.com |
Mass Spectrometry (MS) for Structural Confirmation and Trace Analysisnih.govjeol.com
Mass Spectrometry (MS) is an indispensable tool for the structural confirmation of this compound and for the sensitive detection of its derivatives and impurities at trace levels. When coupled with a chromatographic inlet, it provides both separation and identification capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. It is particularly useful for identifying unknown volatile and semi-volatile impurities in the monomer or its formulations. scielo.br Pyrolysis-GC-MS is a related technique used to characterize the thermal degradation products of polymers, which can provide insights into the monomer composition of a cured material. nih.govgcms.cz
In GC-MS analysis, electron ionization (EI) is a common technique that generates a reproducible fragmentation pattern, often referred to as a chemical fingerprint. This fragmentation pattern can be compared against spectral libraries for compound identification. For acrylate-based compounds, characteristic fragment ions include the acryloyl ion (m/z = 55). nih.gov The mass spectrum of this compound would also be expected to show fragments corresponding to the biphenyl and phenoxy moieties.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that is well-suited for the analysis of this compound and its non-volatile derivatives. nih.govambeed.combldpharm.com It overcomes the limitations of GC for thermally labile compounds. LC-MS methods have been successfully developed for the analysis of structurally related compounds like hydroxylated polychlorinated biphenyls (OH-PCBs) in complex matrices. nih.govnih.gov
A typical LC-MS method would employ a reversed-phase column and a mobile phase gradient similar to that used in HPLC. The eluent from the LC is directed to a mass spectrometer, often equipped with an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces a prominent molecular ion ([M+H]⁺ or [M-H]⁻), facilitating molecular weight determination. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by fragmenting the molecular ion and analyzing the resulting product ions.
For example, a sensitive LC-MS/MS method for the detection of OH-PCBs in food samples achieved limits of detection in the low µg/kg range. nih.gov This level of sensitivity is highly advantageous for trace analysis of the target monomer or its derivatives in complex samples.
Table 3: General LC-MS Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| LC System | UPLC or HPLC |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient) |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Scan Mode | Full Scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which involve the coupling of two or more analytical instruments, provide a more comprehensive characterization of complex materials. researchgate.netyoutube.com For the analysis of this compound within a polymer system, techniques like Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or GC-MS (TGA-GC-MS) can be particularly informative. youtube.comrsc.org
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability. By directing the evolved gases from the TGA into an FTIR or GC-MS system, the chemical identity of the degradation products can be determined. youtube.com This can be used to identify and quantify the monomer and other additives released from a polymer matrix upon heating. These advanced hyphenated methods are crucial for reverse engineering competitor products, studying reaction kinetics, and understanding the thermal degradation pathways of polymers containing this compound. youtube.com
Future Research Directions and Emerging Opportunities
Exploration of Novel Polymerization Techniques
The synthesis of polymers from 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate (B77674) can be significantly advanced by moving beyond conventional free-radical polymerization and exploring more controlled techniques. These modern methods offer precise control over polymer architecture, molecular weight, and functionality.
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could be used to synthesize well-defined homopolymers and copolymers. RAFT has been successfully applied to a variety of functional (meth)acrylate monomers, yielding polymers with low polydispersity indices (Đ ≤ 1.23) rsc.org. Applying this to 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate would enable the creation of block copolymers and other complex architectures with predictable properties.
Dual-Curing Systems: Dual-curing processes, which combine two distinct polymerization mechanisms, offer a pathway to creating materials with staged property development. For instance, a formulation could incorporate this compound for a primary photopolymerization step, followed by a secondary thermal or moisture cure. Such systems are used to create interpenetrating polymer networks (IPNs) with superior properties compared to their individual components, finding use in protective coatings, adhesives, and optical materials nih.gov.
Photoinitiated Polymerization: The use of novel photoinitiators or polymerizable photoinitiators (photoinimers) could enable the rapid, energy-efficient curing of formulations containing this monomer researchgate.net. Photoinitiated polymerization is a cornerstone of UV-curable coatings, inks, and adhesives, where rapid transformation from a liquid to a solid is essential nih.gov.
Design of Advanced Functional Copolymers
Copolymerization represents a powerful strategy to tailor material properties by combining this compound with other monomers. The biphenyl (B1667301) group is expected to impart high thermal stability, mechanical strength, and a high refractive index, while comonomers can introduce additional functionalities.
The modification of polymer backbones through the copolymerization of acrylamide (B121943) or acrylate monomers with various functional counterparts is a primary strategy for altering charge density, thermal stability, and associative behavior mdpi.com. By copolymerizing this compound with monomers selected for specific functionalities, a new generation of high-performance materials can be designed. For example, incorporating hydroxyl-functional monomers like 2-hydroxyethyl acrylate (HEA) could produce acrylic polyols suitable for crosslinking with isocyanates or polysilazanes to form durable coatings and adhesives rsc.orgresearchgate.netcureusjournals.com.
| Potential Comonomer | Target Copolymer Property | Potential Application Area |
| Methyl Methacrylate (B99206) (MMA) | Increased glass transition temperature (Tg), hardness | Rigid plastics, optical components |
| Styrene | Enhanced thermal stability, refractive index, hydrophobicity | High-performance coatings, electronic encapsulants |
| Acrylic Acid (AAc) | Hydrophilicity, pH-responsiveness, adhesion to polar substrates | Adhesives, stimuli-responsive hydrogels, dispersing agents |
| n-Butyl Acrylate | Flexibility, lower Tg, improved impact strength | Pressure-sensitive adhesives, elastomeric materials |
| 2-Hydroxyethyl Acrylate (HEA) | Crosslinking sites, hydrophilicity | Automotive coatings, hydrogels, reactive adhesives |
Development of Sustainable Synthesis Routes
The chemical industry's shift towards green chemistry necessitates the development of more environmentally benign synthesis methods for specialty monomers and polymers.
Greener Monomer Synthesis: Research into sustainable synthesis routes for similar acrylates can provide a blueprint for this compound. This includes using cheaper, safer, and more sustainable reagents, such as replacing hazardous chemicals in the synthesis of pinene-derived acrylates researchgate.net. Another approach is the use of efficient catalysts to enable simple, high-yield processes with minimal environmental pollution, as demonstrated in a method for producing hydroxyethyl (B10761427) acrylate google.com.
Waterborne Polymer Systems: A key area for sustainable development is the transition from solvent-borne to waterborne polymer systems to reduce volatile organic compound (VOC) emissions. Future work could focus on developing stable, waterborne acrylic polyol dispersions or hydroxyl-functional emulsions using this compound pcimag.com. Research has shown that water-borne polyacrylates can be produced from renewable monomers, leading to circular products with applications as barrier films for packaging maastrichtuniversity.nl.
Investigation of Self-Healing or Stimuli-Responsive Materials
"Smart" polymers that respond to external stimuli are at the forefront of materials innovation. The acrylate backbone is an excellent platform for creating such materials, which have applications ranging from drug delivery to robotics and smart coatings researchgate.netrsc.org.
Self-Healing Polymers: Self-healing capabilities can be engineered into acrylate-based polymers by incorporating dynamic or reversible bonds. One promising approach is the introduction of disulfide bonds, which can exchange upon heating to repair damaged surfaces researchgate.net. Another strategy involves using metal-ligand coordination interactions to create reversible dynamic bonds within the polymer network mdpi.com. Copolymerizing this compound with monomers containing these functionalities could produce robust materials with intrinsic repair capabilities.
Stimuli-Responsive Polymers: Polymers that change their chemical or physical properties in response to stimuli like pH, temperature, or light are highly sought after rsc.org. The biphenyl group of this compound could be combined with stimuli-responsive comonomers. For example, copolymerization with acrylic acid or N,N-dimethylaminoethyl methacrylate (DMAEMA) would introduce pH-responsiveness rsc.orgmdpi.com. Similarly, incorporating monomers like N-isopropylacrylamide could impart temperature sensitivity, leading to polymers that exhibit a lower critical solution temperature (LCST) mdpi.com.
| Stimulus | Responsive Monomer Example | Polymer Response Mechanism | Potential Application |
| Temperature | N-isopropylacrylamide (NIPAAm) | Undergoes a phase transition at its Lower Critical Solution Temperature (LCST) mdpi.com | Thermo-responsive hydrogels, drug delivery |
| pH | Acrylic Acid (AAc), DMAEMA | Ionization/protonation of acidic/basic groups causes swelling or shrinking mdpi.com | pH-triggered release systems, sensors |
| Light | Azobenzene-containing monomers | Photoisomerization of the azobenzene (B91143) unit induces conformational changes rsc.org | Photo-switchable materials, smart coatings |
| Mechanical Stress | Monomers with disulfide bonds | Reversible cleavage and reformation of dynamic covalent bonds to repair damage researchgate.net | Self-healing coatings, durable composites |
Expansion into Emerging Technological Fields
The anticipated properties of polymers derived from this compound make them strong candidates for several high-growth technological areas. The presence of the biphenyl group is particularly advantageous for applications requiring high thermal stability and specific optical properties.
Advanced Coatings and Adhesives: The demand for high-performance, water-based coatings and adhesives is growing, driven by regulations targeting low-VOC formulations futuremarketinsights.com. Polymers incorporating this monomer could be used in protective coatings for infrastructure, automotive topcoats, and industrial finishes due to their expected durability and resistance.
Optical and Electronic Materials: The rigid biphenyl structure is known to contribute to a high refractive index in polymers. This makes polymers based on this compound potentially suitable for optical applications such as lenses, optical fibers, and anti-reflective coatings. Their predicted thermal stability could also make them useful as encapsulants or dielectric materials in microelectronics.
Biomaterials: While requiring extensive investigation, some acrylate-based copolymers are used in biomedical applications like drug delivery and tissue engineering unicam.it. Future research could explore the potential of biocompatible copolymers containing this compound, leveraging its unique physical properties for advanced medical devices or controlled-release systems.
Addressing Gaps in Current Knowledge Base
Despite its potential, there are significant gaps in the publicly available scientific literature regarding this compound. Foundational research is required to build a comprehensive profile of the monomer and its corresponding polymers. Key areas that need to be addressed include:
Monomer Reactivity: There is a lack of published data on the reactivity ratios of this compound when copolymerized with common industrial monomers. This information is crucial for predicting copolymer composition and designing synthesis processes.
Homopolymer Properties: Detailed characterization of the homopolymer, poly(this compound), is needed. This includes precise measurement of its glass transition temperature (Tg), refractive index, thermal degradation profile, and mechanical properties (e.g., tensile strength, modulus).
Structure-Property Relationships: Systematic studies are required to establish clear relationships between the concentration of this monomer in copolymers and the resulting material properties. This would enable the rational design of polymers for specific applications.
Application-Specific Performance: While potential applications can be inferred, there is no performance data available in peer-reviewed literature demonstrating the advantages of using this monomer in finished products like coatings, adhesives, or optical components.
Q & A
Q. What are the optimal synthetic routes for 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate, and how can purity be ensured?
Methodological Answer:
- Synthesis Pathways : The compound is typically synthesized via esterification of biphenyl-2-ol with acryloyl chloride in the presence of a base (e.g., triethylamine). Solvent selection (e.g., THF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions like oligomerization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Stabilizers like MEHQ (4-methoxyphenol) are often added to inhibit polymerization during storage .
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm structural integrity. Quantify residual solvents via GC-MS .
Q. How does the biphenyl moiety influence the compound’s photophysical properties?
Methodological Answer:
- UV-Vis Analysis : The biphenyl group introduces conjugation, leading to absorption maxima in the 270–300 nm range. Compare with simpler acrylates (e.g., ethyl acrylate) to isolate biphenyl-specific effects .
- Fluorescence Quenching : Conduct fluorescence spectroscopy in polar vs. non-polar solvents. The biphenyl group may exhibit solvatochromism due to its aromatic π-system .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in copolymerization?
Methodological Answer:
- Reaction Design : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict radical polymerization kinetics. Compare with experimental DSC data to validate activation energies .
- Monomer Reactivity Ratios : Use the Mayo-Lewis equation with NMR-monitored copolymerization kinetics (e.g., with styrene or methyl methacrylate) to determine r₁ and r₂ values .
Q. What strategies resolve contradictions in reported bioactivity data for biphenyl-containing acrylates?
Methodological Answer:
- Comparative Meta-Analysis : Systematically review bioactivity datasets (e.g., antibacterial IC₅₀ values) while controlling for variables like assay type (microdilution vs. disk diffusion) and bacterial strains .
- Structure-Activity Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to isolate structural contributors (e.g., biphenyl lipophilicity vs. acrylate electrophilicity) to observed bioactivity .
Q. How can this compound be utilized in stimuli-responsive polymer design?
Methodological Answer:
- Thermoresponsive Hydrogels : Copolymerize with N-isopropylacrylamide (NIPAM) and characterize phase transition temperatures (LCST) via turbidimetry. The biphenyl group may enhance mechanical stability .
- Photo-Crosslinking : Irradiate acrylate-containing films at 365 nm and monitor gel fraction evolution. FTIR spectroscopy tracks C=C bond consumption .
Data Contradiction Analysis
Q. Why do different studies report varying thermal stability for this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Standardize heating rates (e.g., 10°C/min under N₂) to compare decomposition profiles. Discrepancies may arise from residual solvents or stabilizers (e.g., MEHQ) .
- DSC Reproducibility : Ensure consistent sample preparation (e.g., solvent-free, annealed) to minimize crystallization effects on glass transition temperatures (T_g) .
Comparative Studies
Q. How does this compound compare to structurally analogous monomers in radical polymerization?
Methodological Answer:
- Kinetic Studies : Use PLP-SEC (Pulsed Laser Polymerization-Size Exclusion Chromatography) to measure propagation rate coefficients (k_p). Biphenyl derivatives may exhibit lower k_p due to steric hindrance .
- Copolymer Microstructure : Analyze triad sequences via ¹³C NMR to assess monomer incorporation randomness. Biphenyl groups may drive alternating copolymerization with electron-deficient monomers .
Advanced Applications in Material Science
Q. Can this compound serve as a crosslinker in high-performance coatings?
Methodological Answer:
- Network Density Optimization : Vary acrylate content in epoxy-acrylate blends and measure crosslink density via DMTA (Dynamic Mechanical Thermal Analysis). Higher biphenyl content may improve solvent resistance .
- Adhesion Testing : Use lap-shear tests on metal substrates. Polar biphenyl groups may enhance interfacial interactions with metals like aluminum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
